molecular formula C13H16FN3 B6749574 1-(4-fluoro-3-methylphenyl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine

1-(4-fluoro-3-methylphenyl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine

Cat. No.: B6749574
M. Wt: 233.28 g/mol
InChI Key: PINZKDSITLXWKB-UHFFFAOYSA-N
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Description

1-(4-fluoro-3-methylphenyl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine is a synthetic organic compound that belongs to the class of substituted phenylamines This compound is characterized by the presence of a fluoro-substituted phenyl ring, an imidazole moiety, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-3-methylphenyl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Fluoro-Substituted Phenyl Intermediate: Starting with a fluorobenzene derivative, a Friedel-Crafts alkylation can introduce the methyl group at the meta position.

    Attachment of the Imidazole Moiety: The imidazole ring can be introduced via a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with the fluoro-substituted phenyl intermediate.

    Introduction of the Methylamine Group: The final step involves the alkylation of the imidazole intermediate with a methylamine derivative under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-3-methylphenyl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or the phenyl ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluoro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of reduced imidazole or phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-3-methylphenyl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine involves its interaction with specific molecular targets. The imidazole moiety may interact with enzymes or receptors, modulating their activity. The fluoro-substituted phenyl ring can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chloro-3-methylphenyl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine
  • 1-(4-bromo-3-methylphenyl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine
  • 1-(4-iodo-3-methylphenyl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine

Uniqueness

1-(4-fluoro-3-methylphenyl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c1-10-7-11(3-4-12(10)14)8-17(2)9-13-15-5-6-16-13/h3-7H,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINZKDSITLXWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN(C)CC2=NC=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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